molecular formula C6H3Br2NO2 B1313591 3,5-Dibromopicolinic acid CAS No. 61830-40-8

3,5-Dibromopicolinic acid

Cat. No.: B1313591
CAS No.: 61830-40-8
M. Wt: 280.9 g/mol
InChI Key: BXFONYCBYSYAJE-UHFFFAOYSA-N
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Description

It is a heterocyclic compound with the molecular formula C6H3Br2NO2 and a molecular weight of 280.9 g/mol . This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, along with a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromopicolinic acid can be synthesized through various methods. One common approach involves the bromination of picolinic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and organolithium compounds.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

  • Substituted pyridine derivatives
  • Esters and amides
  • Alcohols and aldehydes
  • Coupled products with various functional groups

Scientific Research Applications

3,5-Dibromopicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid group play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

    Picolinic Acid: A derivative with a carboxylic acid group at the 2 position but without bromine atoms.

    3,6-Dibromopicolinic Acid: Similar structure but with bromine atoms at the 3 and 6 positions.

    Nicotinic Acid: An isomer with the carboxylic acid group at the 3 position.

Uniqueness: 3,5-Dibromopicolinic acid is unique due to the specific positioning of bromine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

3,5-dibromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFONYCBYSYAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494110
Record name 3,5-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-40-8
Record name 3,5-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromopyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Cyano-3,5-dibromopyridine (prepared in the above (2)) 3.27 g is added to a mixture of acetic acid 14 ml, sulfuric acid 14 ml and water 14 ml, and the mixture is refluxed at 140° C. for 4 hours. The reaction mixture is cooled and water is added thereto. The resulting precipitate is filtered and washed with water. The precipitate is dissolved in ether, washed and dried. The solvent is removed in vacuo and crystallized from a mixture of ether and hexane to give 3,5-dibromopyridine-2-carboxylic acid. mp 170-171° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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